4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7S/c1-12-20-14-11-18-5-3-13(14)16(21-12)24-9-7-23(8-10-24)15-4-6-19-17(22-15)25-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPBMRFZAPUNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple heterocyclic rings. The presence of the methylsulfanyl group and the piperazine moiety contributes to its pharmacological properties.
- Molecular Formula : C₁₈H₂₃N₅S
- Molecular Weight : 345.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a crucial mechanism through which many pyridopyrimidine derivatives exert their anticancer effects. By blocking DHFR, these compounds disrupt folate metabolism, essential for DNA synthesis and cell proliferation .
- Protein Kinases : Compounds in this class often modulate the activity of serine-threonine kinases, which play significant roles in cellular signaling pathways related to growth and survival. This modulation can lead to the inhibition of tumor growth and proliferation in certain cancer types .
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic efficacy in various diseases .
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | , |
| Kinase Modulation | p70S6K, Akt1, Akt2 | , |
| Antioxidant | Scavenging free radicals |
Case Studies
Several studies have explored the biological activity of similar compounds within the pyridopyrimidine class:
- Study on Antitumor Activity : A derivative similar to the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity through DHFR inhibition. The study highlighted its potential as an anticancer agent in preclinical models .
- Kinase Inhibition Research : Another study focused on the modulation of protein kinases by pyridopyrimidine derivatives. The results indicated that these compounds could effectively inhibit key signaling pathways involved in cancer progression, suggesting a promising therapeutic application .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution. This reactivity is leveraged to introduce functional groups such as amines or hydroxyls:
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Reaction with Amines : Under basic conditions, displacement of -SMe with primary or secondary amines yields 2-aminopyrimidine derivatives. For example, treatment with piperidine at reflux in ethanol replaces -SMe with a piperidinyl group .
-
Hydrolysis : Acidic or basic hydrolysis converts -SMe to -OH. For instance, refluxing with aqueous NaOH generates 2-hydroxypyrimidine derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| Piperidine, EtOH, reflux | 2-Piperidinylpyrimidine | 75–85 | |
| NaOH (1 M), H₂O, 80°C, 4 h | 2-Hydroxypyrimidine | 60–70 |
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and metal coordination:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl groups at the secondary amine sites .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. For example, acetylation yields N-acetylpiperazine analogues .
Table 2: Piperazine Ring Reactions
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine | Enhanced solubility | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine | Prodrug synthesis |
Oxidation of Methylsulfanyl Group
The -SMe group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) using oxidizing agents:
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H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.
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m-CPBA (meta-chloroperbenzoic acid) : Stronger oxidation generates sulfones.
Table 3: Oxidation Reactions
| Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 2-Methylsulfinyl | RT, 12 h | 80–85 | |
| m-CPBA | 2-Methylsulfonyl | CH₂Cl₂, 0°C, 2 h | 70–75 |
Functionalization of Pyrido[3,4-d]pyrimidine Core
The pyrido[3,4-d]pyrimidine unit participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
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SNAr (Nucleophilic Aromatic Substitution) : Halogenated derivatives (e.g., chloro-substituted) react with nucleophiles like amines or thiols under basic conditions .
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Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 8 of the pyrido[3,4-d]pyrimidine scaffold .
Table 4: Pyrido[3,4-d]pyrimidine Modifications
Metal Coordination and Chelation
The nitrogen-rich structure enables coordination with transition metals (e.g., Fe²⁺, Zn²⁺), which is critical for its biological activity as a kinase inhibitor :
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Fe²⁺ Binding : The pyrido[3,4-d]pyrimidine and piperazine nitrogens chelate Fe²⁺ in the active site of JmjC histone demethylases, inhibiting enzymatic activity .
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Zn²⁺ Coordination : In vitro studies show moderate affinity for Zn²⁺, influencing metalloenzyme inhibition .
Stability and Degradation
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Acidic Hydrolysis : The compound degrades under strongly acidic conditions (e.g., HCl, 6 M) via cleavage of the piperazine-pyrimidine bond.
-
Photodegradation : Exposure to UV light (254 nm) induces decomposition of the methylsulfanyl group, forming sulfoxide and sulfone side products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrido[3,4-d]pyrimidine Cores
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)
- Structure : Similar pyrido[3,4-d]pyrimidin-4(3H)-one core but lacks the methylsulfanyl group. Instead, it has a pyridin-2-ylpiperazine substituent.
- The pyridin-2-ylpiperazine may enhance solubility compared to the unsubstituted piperazine in the target compound .
2-(4-Methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Features a pyrido[1,2-a]pyrimidin-4-one core with a 3-methylpiperazine group and a 4-methoxyphenyl substituent.
- Key Differences : The methoxy group increases hydrophobicity compared to the methylsulfanyl group in the target compound. The stereochemistry of the methylpiperazine may influence target selectivity .
Sulfur-Containing Analogues
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Contains a methylsulfonyl-piperazine group and a thienopyrimidine core.
Piperazine-Linked Derivatives
1-{4-[6-Chloro-7-(5-methyl-1H-indazol-4-yl)quinazolin-4-yl]piperazin-1-yl}prop-2-en-1-one
- Structure : Quinazoline core with a piperazine linker and an indazolyl substituent.
- Key Differences : The acryloyl group on the piperazine introduces electrophilic reactivity, which may enhance covalent binding to targets but increase toxicity risks compared to the methylsulfanyl-pyrimidine group in the target compound .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group in the target compound provides moderate electron-donating effects, balancing receptor affinity and metabolic stability. In contrast, sulfonyl groups (e.g., in ) improve solubility but may reduce cell permeability .
- Piperazine Modifications : Unsubstituted piperazine (target compound) offers flexibility in binding, while substituted variants (e.g., 3-methylpiperazine in ) may enhance selectivity but require stereochemical optimization .
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine core is constructed via cyclocondensation reactions. A typical approach involves reacting thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For example, 2-(methylsulfanyl)-4-chloropyrimidine serves as a key intermediate, synthesized by treating 4,6-dichloropyrimidine with sodium thiomethoxide in anhydrous dimethylformamide (DMF) at 60–80°C. The methylsulfanyl group is introduced at the C2 position through nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.
Piperazine Functionalization
The piperazine moiety is incorporated via Buchwald-Hartwig amination or nucleophilic aromatic substitution. In one protocol, 4-chloro-2-(methylsulfanyl)pyrimidine reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to form 4-piperazinyl-2-(methylsulfanyl)pyrimidine. This step typically occurs in toluene or dioxane at reflux temperatures (100–120°C), achieving yields of 70–85% after column chromatography.
Pyrido[3,4-d]pyrimidine Coupling
The final step involves coupling the piperazinylpyrimidine intermediate with 2-methylpyrido[3,4-d]pyrimidin-4-yl derivatives. This is achieved through a second nucleophilic substitution, where the piperazine’s secondary amine attacks the C4 position of the pyrido[3,4-d]pyrimidine chloride. The reaction proceeds in tetrahydrofuran (THF) or acetonitrile at 80–100°C, catalyzed by triethylamine to scavenge HCl.
Table 1: Key Reaction Conditions for Coupling Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Pyrimidine core | NaSMe, DMF, 60°C, 12 h | 65–75 | Recrystallization (EtOH) |
| Piperazine coupling | Piperazine, Pd(OAc)₂, Xantphos, toluene, 110°C | 70–85 | Column chromatography |
| Final coupling | Pyrido[3,4-d]pyrimidine chloride, Et₃N, THF | 60–70 | HPLC |
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in sulfanyl group introduction, while toluene minimizes side reactions during piperazine coupling. Elevated temperatures (≥100°C) are critical for overcoming activation energy barriers in aromatic substitution but require careful control to prevent decomposition.
Catalytic Systems
Palladium-based catalysts with bulky phosphine ligands (e.g., Xantphos) improve regioselectivity in piperazine coupling by stabilizing the transition state. Alternative catalysts, such as CuI/1,10-phenanthroline, have been explored for cost-sensitive protocols but show lower efficiency (yields: 50–60%).
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) protection of the piperazine nitrogen prevents unwanted side reactions during intermediate handling. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine prior to the final coupling step.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity for pharmacological studies.
Spectroscopic Confirmation
Table 2: Analytical Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|
| 4-Chloro-2-(methylsulfanyl)pyrimidine | 8.71 (s, 1H), 2.58 (s, 3H) | 175.0 [M+H]⁺ |
| Piperazinylpyrimidine intermediate | 8.65 (s, 1H), 3.55 (m, 8H) | 254.2 [M+H]⁺ |
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine with high purity?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation.
- Purification : Column chromatography with silica gel (gradient elution) or recrystallization from ethanol/water mixtures ensures ≥99% purity, as demonstrated in analogous pyrimidine syntheses .
- Safety : Implement protocols for handling methylsulfanyl groups (e.g., H315: skin irritation risk) and use fume hoods for volatile intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic analysis : Use - and -NMR to verify piperazine and pyridopyrimidine ring connectivity. Compare chemical shifts to structurally related compounds (e.g., 3-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one, δ 2.1–3.5 ppm for piperazine protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNS).
- X-ray crystallography : Resolve ambiguous stereochemistry, as applied to similar piperazinyl-pyrimidine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard codes : Follow H319 (eye irritation) and H335 (respiratory irritation) guidelines. Use PPE (gloves, goggles) and avoid inhalation of fine powders .
- Waste disposal : Segregate methylsulfanyl-containing waste and collaborate with certified hazardous waste agencies to prevent environmental contamination .
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?
- Methodology :
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) affecting yield .
- Response surface modeling : Central Composite Design (CCD) optimizes parameters (e.g., 65–80°C for pyrimidine cyclization) while minimizing byproduct formation .
- Case study : In analogous syntheses, DOE reduced experimental runs by 40% while achieving 85% yield .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methylsulfanyl vs. methoxy groups) and correlate with activity trends .
- Meta-analysis : Cross-reference pharmacological data from structurally related compounds (e.g., 4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)-propyl] derivatives) to identify confounding factors like assay variability .
- In silico docking : Use molecular dynamics simulations to assess binding affinity discrepancies (e.g., piperazine flexibility in kinase inhibition) .
Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?
- Methodology :
- Reaction path search : Apply density functional theory (DFT) to model transition states (e.g., cyclization of pyridopyrimidine intermediates) and identify rate-limiting steps .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability (e.g., dichloromethane vs. DMF) .
- Case study : Quantum mechanical/molecular mechanical (QM/MM) methods reduced synthesis optimization time by 30% for analogous triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
